3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene
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Overview
Description
3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene is a complex organic compound that features a dibenzothiophene core with a vinyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene typically involves the coupling of dibenzothiophene with a vinyl boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for cost-efficiency and scalability, potentially using continuous flow reactors to enhance reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the vinyl group or the sulfur atom in the dibenzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various aryl or alkyl groups.
Scientific Research Applications
3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The dibenzothiophene core can interact with various molecular targets, depending on the specific application, such as binding to proteins or other biomolecules in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar coupling reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronate ester with different substituents, used in organic synthesis.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: A boronic acid ester used in cross-coupling reactions.
Uniqueness
What sets 3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene apart is its dibenzothiophene core, which imparts unique electronic properties. This makes it particularly valuable in the development of advanced materials, such as organic semiconductors and LEDs, where specific electronic characteristics are crucial.
Properties
Molecular Formula |
C20H21BO2S |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-(1-dibenzothiophen-3-ylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H21BO2S/c1-13(21-22-19(2,3)20(4,5)23-21)14-10-11-16-15-8-6-7-9-17(15)24-18(16)12-14/h6-12H,1H2,2-5H3 |
InChI Key |
PWJGDYPALUPQJH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC3=C(C=C2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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